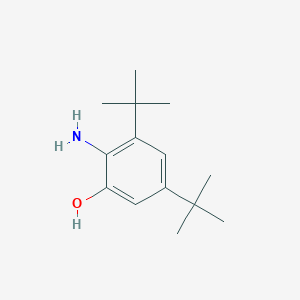
2-Amino-3,5-di-tert-butylphenol
Overview
Description
2-Amino-3,5-di-tert-butylphenol is an organic compound with the molecular formula C14H23NO. It is a substituted phenol, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and an amino group at the 2 position on the phenol ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-di-tert-butylphenol typically involves the nitration of 2,4-di-tert-butylphenol followed by reduction. The process begins with the protection of the hydroxyl group of 2,4-di-tert-butylphenol using methyl chloroformate. The protected compound is then nitrated using a mixture of sulfuric acid and nitric acid to yield a mixture of 2,4-di-tert-butyl-5-nitrophenol and 2,4-di-tert-butyl-6-nitrophenol. The hydroxyl-protected group is then deprotected, and the nitro group is reduced using palladium on carbon (Pd/C) and ammonium formate to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-di-tert-butylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions, making it susceptible to halogenation, nitration, and sulfonation.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the amino group can be reduced to form corresponding amines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are employed for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-3,5-di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting oxidative stress-related conditions.
Mechanism of Action
At the molecular level, 2-Amino-3,5-di-tert-butylphenol exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This binding can result in the modulation of various biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
- 2,4-Di-tert-butylphenol
- 2,6-Di-tert-butylphenol
- 5-Amino-2,4-di-tert-butylphenol
Comparison: 2-Amino-3,5-di-tert-butylphenol is unique due to the presence of both amino and tert-butyl groups, which confer distinct chemical reactivity and stability. Compared to 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol, the amino group in this compound enhances its nucleophilicity and ability to participate in a broader range of chemical reactions. Additionally, the compound’s steric hindrance due to the tert-butyl groups provides increased stability against oxidative degradation .
Properties
IUPAC Name |
2-amino-3,5-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,16H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRBDDUMPXYLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429088 | |
| Record name | 2-amino-3,5-ditert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24973-57-7 | |
| Record name | 2-amino-3,5-ditert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




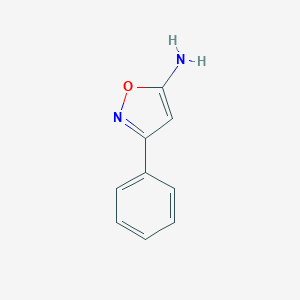
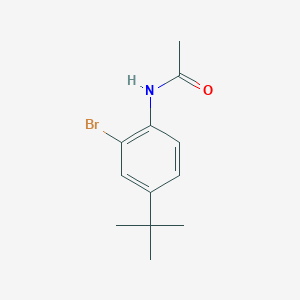
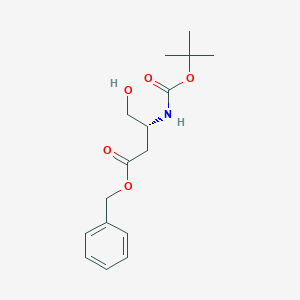



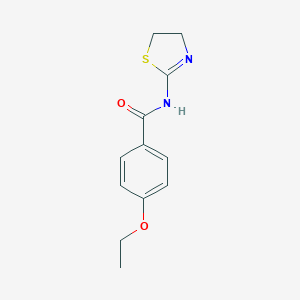


![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)


